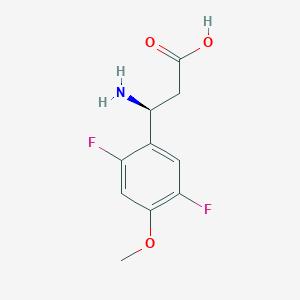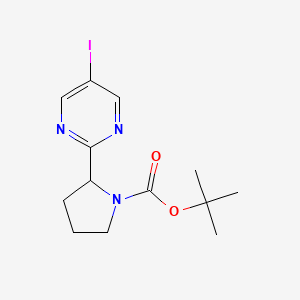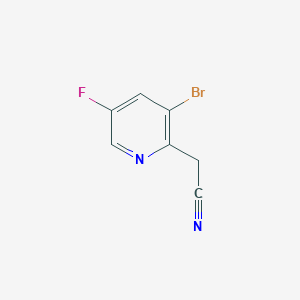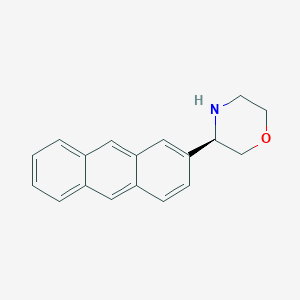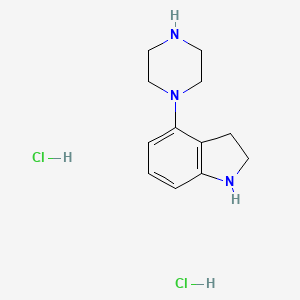
4-(Piperazin-1-yl)indoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperazin-1-yl)indolinedihydrochloride is a chemical compound that features a piperazine ring attached to an indoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and indoline moieties in its structure contributes to its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)indolinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperazin-1-yl)indolinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted indoline compounds .
Aplicaciones Científicas De Investigación
4-(Piperazin-1-yl)indolinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(Piperazin-1-yl)indolinedihydrochloride involves its interaction with various molecular targets. The compound binds to specific receptors and enzymes, modulating their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: Known for their antiviral and anti-HIV activities.
3-(4-Substituted-piperazin-1-yl)cinnolines: Exhibits antifungal and antitumor properties
Uniqueness
4-(Piperazin-1-yl)indolinedihydrochloride stands out due to its unique combination of piperazine and indoline moieties, which contribute to its diverse biological activities.
Propiedades
Fórmula molecular |
C12H19Cl2N3 |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
4-piperazin-1-yl-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;;/h1-3,13-14H,4-9H2;2*1H |
Clave InChI |
XACSKVJRESADAK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=CC=C2)N3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)

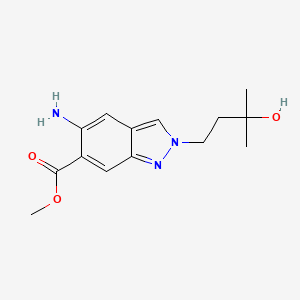
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)

